![molecular formula C12H6S3 B2965705 Benzo[1,2-b:3,4-b':5,6-b'']trithiophene CAS No. 29150-63-8](/img/structure/B2965705.png)

Benzo[1,2-b:3,4-b':5,6-b'']trithiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

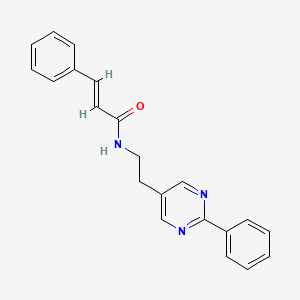

Benzo[1,2-b:3,4-b’:5,6-b’‘]trithiophene is a chemical compound with the CAS Number: 29150-63-8 . It has a molecular weight of 249.4 and its IUPAC name is 4,7-dihydro-1H-1lambda3,4lambda3,7lambda3-benzo [1,2-b:3,4-b’:5,6-b’']trithiophene .

Synthesis Analysis

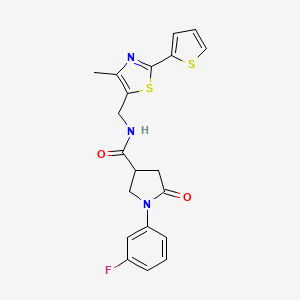

Two novel A–D–A small molecules D1 and D2, containing benzo [1,2-b:3,4-b’:5,6-b’']trithiophene as the central electron-donating unit, 3-ethylrhodanine as end-capped electron-withdrawing units, and two thiophenes or three thiophenes as conjugated π-bridges, were designed and synthesized .Molecular Structure Analysis

The InChI Code of Benzo[1,2-b:3,4-b’:5,6-b’']trithiophene is 1S/C12H9S3/c1-4-13-10-7 (1)11-9 (2-5-14-11)12-8 (10)3-6-15-12/h1-6,13-15H .Chemical Reactions Analysis

Benzo[1,2-b:3,4-b’:5,6-b’']trithiophene has been used in the synthesis of organic photovoltaics . The effects of the conjugated π-bridges on the photophysical, electrochemical and photovoltaic properties as well as the aggregation structure, were fully investigated .Wissenschaftliche Forschungsanwendungen

Organic Electronics

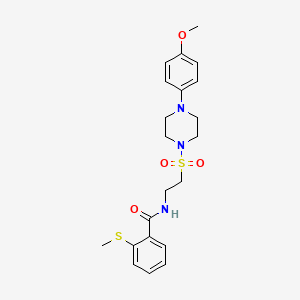

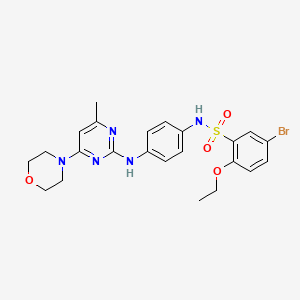

Benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) is a promising material in the field of organic electronics. Its fully planar and highly electron-rich character makes it an ideal donor constituent in donor-acceptor type copolymers. For instance, a study demonstrated the synthesis of functionalized BTTs used in conjunction with the electron acceptor 2,1,3-benzothiadiazole, resulting in polymers suitable for organic electronic applications (Nielsen et al., 2011).

Semiconducting Properties

Research on BTT oligomers indicates their potential as organic semiconductors. The synthesis and characterization of BTT dimers, tetramers, hexamers, and decamers showed that they have planar molecular structures, which are critical for efficient semiconducting properties. These materials were evaluated for their use as p-channel organic semiconductors, with one dimer exhibiting high hole mobilities, highlighting BTT's utility in this domain (Kashiki et al., 2011).

Photovoltaic Applications

BTT has also found application in the photovoltaic sector. Studies have explored its use in donor-acceptor copolymers for organic solar cells. For example, copolymers containing BTT and other components have demonstrated high charge carrier mobilities, essential for efficient solar energy conversion (Schroeder et al., 2011).

Eigenschaften

IUPAC Name |

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6S3/c1-4-13-10-7(1)11-9(2-5-14-11)12-8(10)3-6-15-12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSAJSCNXULKER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C3=C(C=CS3)C4=C2C=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

ANone: BTT boasts a unique planar structure with C3h symmetry. This essentially means it has three symmetrical “arms” radiating from a central benzene ring. Each arm comprises a thiophene ring fused to the benzene core, with another thiophene ring flanking it. Its molecular formula is C12H6S3.

A: Researchers have extensively characterized BTT using various spectroscopic techniques. UV-Vis spectroscopy reveals strong absorption in the UV-Vis region, indicating its potential for light absorption and related applications. Cyclic voltammetry studies have provided valuable insights into its electrochemical properties, revealing its potential as both a p-type and n-type semiconductor [, ].

A: Yes, BTT-based conjugated microporous polymers (CMPs) have shown promise as heterogeneous photocatalysts for organic reactions []. These metal-free materials demonstrated impressive activity in the visible-light-induced synthesis of benzimidazoles, highlighting their potential in sustainable and green chemistry [].

A: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the electronic properties of BTT and its derivatives []. These calculations provide insights into frontier molecular orbitals, bandgaps, and reorganization energies, contributing to the rational design of BTT-based materials with tailored optoelectronic properties.

A: Research demonstrates that even minor modifications to BTT significantly influence its properties. For instance, incorporating thiophene units between the BTT core and electron-deficient benzothiadiazole (BTD) units in star-shaped molecules significantly impacted energy levels, leading to improved photovoltaic performance []. Similarly, introducing ethyl groups into 2,5,8-tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzo[1,2-b:3,4-b':5,6-b''] trithiophene (TPBTT) resulted in a significant increase in spontaneous orientation polarization (SOP) in thin films []. These findings underscore the importance of meticulous structural design in tailoring BTT-based materials for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2965622.png)

![N-[2-methyl-4-[3-methyl-4-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]phenyl]phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965623.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2965624.png)

![1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2965628.png)

![6-Tert-butyl-2-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2965631.png)

![2,5-dimethyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2965632.png)

![N-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965634.png)

![N-(2-bromo-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2965639.png)

![N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2965645.png)